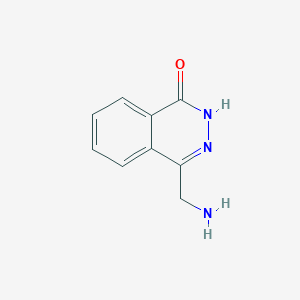

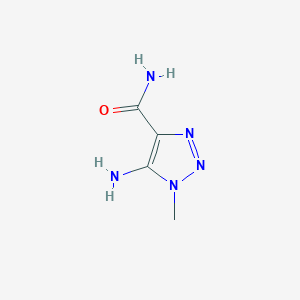

4-(Aminomethyl)-1(2H)-phthalazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

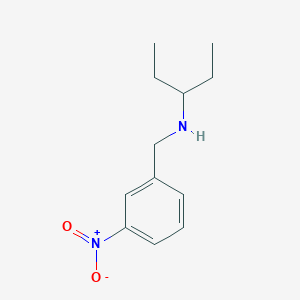

4-(Aminomethyl)-1(2H)-phthalazinone, also known as 4-AM-1-P or 4-AM-1, is a versatile, water-soluble, aminomethylated compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is stable in air, and is soluble in water and methanol. 4-AM-1-P has been used in the synthesis of a variety of compounds, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its potential in cancer treatment. Derivatives of 4-(aminomethyl)phthalazin-1(2H)-one have shown antitumor activity . The acetohydrazide derivative of the compound, for instance, has been reacted with various carbon electrophiles to yield heterocyclic compounds with promising cytotoxic properties .

Antibacterial Applications

Research has also explored the antibacterial properties of phthalazinone derivatives. These compounds, including those related to 4-(aminomethyl)phthalazin-1(2H)-one, have been synthesized and tested against various bacterial strains, showing effectiveness in combating bacterial infections .

Pharmaceutical Intermediate Synthesis

4-(aminomethyl)phthalazin-1(2H)-one serves as an intermediate in pharmaceutical synthesis. It’s involved in the production of other complex compounds through reactions such as the Vielsmeier–Haack reaction, which is crucial for developing new medications .

Antimicrobial Activity

Beyond antibacterial effects, phthalazinone derivatives exhibit broader antimicrobial activity. This makes them valuable in the development of new drugs that can target a range of microbial pathogens .

Molecular Modeling Studies

The compound’s structure allows for molecular modifications, which are essential in molecular modeling studies. These studies aim to overcome drug resistance by altering the compound to enhance its efficacy against resistant strains of bacteria .

Synthesis of Heterocyclic Compounds

The versatility of 4-(aminomethyl)phthalazin-1(2H)-one in chemical reactions makes it a key player in synthesizing various heterocyclic compounds. These compounds have significant applications in medicinal chemistry due to their biological activities .

Process Development in Pharmaceutical Manufacturing

The compound is also used in process development within pharmaceutical manufacturing. Controlling its use in synthesis helps in developing efficient and safe production processes for pharmaceuticals .

Research on Drug Resistance

Lastly, 4-(aminomethyl)phthalazin-1(2H)-one derivatives are used in research focused on drug resistance. By studying how these compounds interact with resistant bacteria, researchers can design drugs that are more effective against resistant infections .

properties

IUPAC Name |

4-(aminomethyl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8/h1-4H,5,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCORFYODLSYUNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355689 |

Source

|

| Record name | 4-(Aminomethyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1(2H)-phthalazinone | |

CAS RN |

22370-18-9 |

Source

|

| Record name | 4-(Aminomethyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)